Piperitone

Description

Overview of Piperitone as a Monoterpene Ketone in Scientific Inquiry

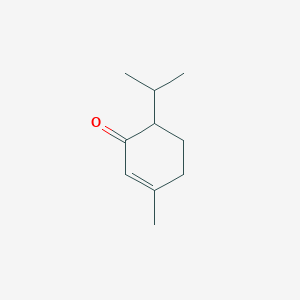

This compound is a naturally occurring monoterpene ketone, characterized by its p-menthane structure. Chemically, it is identified as cyclohex-2-en-1-one substituted with a methyl group at position 3 and an isopropyl group at position 6 nih.gov. This structural classification places it within the cyclic terpene ketones nih.gov. Monoterpenes, including this compound, are a class of natural products derived from isoprene units and are commonly found as components of essential oils in various plant species wikipedia.orgmdpi.com.

This compound exists in two stereoisomeric forms, the D-form ((S)-piperitone) and the L-form ((R)-piperitone), both of which are found in nature wikipedia.orgwikidata.org. The D-form is reported to possess a peppermint-like aroma wikipedia.org. Academic inquiry into this compound encompasses its chemical properties, natural occurrence, isolation, synthesis, and its role within the broader context of natural product chemistry.

Historical Context of this compound Research and Discovery

Research into volatile oils from Australian flora, which are known sources of this compound, has a history dating back to the mid-19th century with the work of individuals like Joseph Bosisto royalsoc.org.au. Early investigations focused on the properties and potential uses of essential oils obtained through experimental steam-distillations of plant foliage royalsoc.org.au. The late 19th century saw significant progress in the understanding of terpene chemistry, notably through the work of Otto Wallach royalsoc.org.au.

The discovery and characterization of specific compounds within these oils advanced with improved analytical techniques. Henry George Smith was a notable figure in the study of Australian essential oils, reporting on the oil of Eucalyptus piperita in 1897 royalsoc.org.au. While the direct date of this compound's initial isolation and identification is not explicitly detailed in the immediate search results, its presence in historically studied plants like Eucalyptus dives and various Mentha species indicates its early relevance in essential oil research wikipedia.orgroyalsoc.org.au. The establishment of synthetic routes for compounds like menthol using this compound from Eucalyptus dives oil as a starting material further highlights its historical significance in the chemical industry and related academic research royalsoc.org.au.

Significance of this compound in Natural Product Chemistry and Related Disciplines

This compound holds significance in natural product chemistry due to its widespread occurrence in various plant genera, including Eucalyptus, Mentha, Cymbopogon, Andropogon, and Piper wikipedia.orgmdpi.com. Its presence contributes to the characteristic aromas of many essential oils wikipedia.orgmdpi.com.

Beyond its role as a volatile oil component and plant metabolite nih.gov, this compound and its derivatives have been subjects of research in various related disciplines. For instance, studies have investigated the chemical composition of essential oils from different plant species, identifying this compound as a major constituent in some cases, such as in Piper lenticellosum and certain Satureja species mdpi.comjapsonline.com. Research has also explored the enantiomeric distribution of this compound in natural products, such as in red Bordeaux wines, where it has been identified as a contributor to minty aroma nuances researchgate.netresearchgate.net. The study of this compound's natural variations and its presence in different plant chemotypes contributes to the understanding of plant biochemistry and chemotaxonomy wikipedia.orgmdpi.comjapsonline.comtaylorandfrancis.com. Furthermore, its structural features make it a valuable starting material in organic synthesis for the production of other commercially important compounds like menthol and thymol mdpi.comijisrt.com. Academic research continues to explore its occurrence, biosynthesis, and chemical transformations within the realm of natural product chemistry.

Table 1: Selected Natural Sources of this compound

| Plant Genus/Species | Reference |

| Cymbopogon | wikipedia.orgmdpi.com |

| Andropogon | wikipedia.orgmdpi.com |

| Mentha | wikipedia.orgmdpi.com |

| Eucalyptus (various spp.) | wikipedia.orgmdpi.com |

| Eucalyptus dives | wikipedia.orgroyalsoc.org.au |

| Piper ossanum | nih.gov |

| Minthostachys mollis | nih.gov |

| Piper lenticellosum | japsonline.com |

| Satureja macrostema | mdpi.com |

| Artemisia judaica | |

| Siparuna robusta | |

| Barosma betulina (Buchu) | ijisrt.com |

Table 2: Selected Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | nih.govwikipedia.org |

| Molar Mass | 152.23 g/mol | nih.govwikipedia.org |

| Boiling Point | 233.00 to 235.00 °C @ 760.00 mm Hg | nih.gov |

| Melting Point | < 25 °C | nih.gov |

| Density | 0.929-0.934 g/cm³ | nih.gov |

| LogP | 2.85 | nih.gov |

| Physical Description | Solid / clear, light yellowish to yellow liquid | nih.gov |

This compound is a naturally occurring monoterpene ketone found in the essential oils of various plants. wikipedia.orgfoodb.ca It is a cyclic compound with a minty or camphor-like odor. usbio.netmdpi.com Both the D-form ((+)-piperitone) and the L-form ((-)-piperitone) of this compound exist in nature. wikipedia.orgfoodb.ca

Occurrence and Natural Distribution of this compound in Biological Systems

This compound is a component of the essential oils found in several plant genera. wikipedia.orgfoodb.ca Its presence and concentration can vary significantly between species and even within different chemotypes of the same species. www.csiro.auijres.orgtandfonline.com

Plant Genera and Species Exhibiting this compound Biosynthesis

This compound is notably found in plants belonging to the Eucalyptus and Mentha genera, among others like Cymbopogon and Andropogon. wikipedia.orgfoodb.camdpi.com The biosynthesis of monoterpenes, including this compound, in these plants is often associated with glandular trichomes and involves pathways like the MEP (2C-methyl-D-erythritol-4-phosphate) pathway. nih.govfrontiersin.org

Eucalyptus Species

The genus Eucalyptus is a significant source of this compound, with over thirty species reported to contain this compound in their essential oils. wikipedia.org

Eucalyptus dives, commonly known as broad-leaved peppermint, is recognized as a primary natural source of this compound. wikipedia.orgwww.csiro.auontosight.aitakasago.com The essential oil obtained from E. dives can have high concentrations of this compound, making it a commercially important source for the compound. www.csiro.auijres.org Plantations in South Africa have historically been principal sources for the production of this compound-rich E. dives oil. www.csiro.au

Eucalyptus dives exhibits considerable intraspecific variation in the composition of its essential oils, leading to the classification of different chemotypes. www.csiro.au These chemotypes were first described based on their dominant chemical components. www.csiro.au

One prominent chemotype is the 'this compound variant' (traditionally called 'Type'), characterized by high levels of this compound. www.csiro.auijres.org The composition of oils from this chemotype typically features this compound ranging from 40% to 60% of the total oil content, along with α-phellandrene (20-30%). www.csiro.au Other chemotypes, such as 'Var A', 'Var B', and 'Var C', show significantly lower this compound content and are dominated by other compounds like α-phellandrene, 1,8-cineole, or a combination thereof. www.csiro.au

The occurrence of these chemotypes is widespread in Australia, often in separate and distinct populations. www.csiro.au Selecting seed from provenances known to consistently yield this compound-rich oils is crucial for the production of E. dives (this compound variant) oil. www.csiro.au

Data on the chemical composition of different Eucalyptus dives chemotypes highlights the variability in this compound content:

| Eucalyptus dives Chemotype | Principal Components | This compound Content (%) |

| 'Type' (this compound variant) | This compound, α-Phellandrene | 40-60 www.csiro.au, >40 www.csiro.au, 40.5 ijres.org, 42.9 ijres.org, 52.27 salvatorebattaglia.com.au |

| 'Var A' | α-Phellandrene, this compound | 2-8 www.csiro.au |

| 'Var B' | α-Phellandrene, 1,8-Cineole, this compound | 12-18 www.csiro.au |

| 'Var C' | 1,8-Cineole | Low www.csiro.au |

| Other reported analysis | This compound, α-Phellandrene, p-Cymene, Terpin-4-ol | 40.5 researchgate.net, 17.4 researchgate.net, 8.5 researchgate.net, 4.7 researchgate.net |

Mentha Species

This compound is also found in the essential oils of various species within the Mentha genus. wikipedia.orgfoodb.ca

Peppermint (Mentha piperita) is a well-known hybrid mint where this compound is present in its essential oil. usbio.netextrasynthese.comkirj.eenih.gov While major components of peppermint oil are typically menthol and menthone, this compound is identified as one of the other monoterpenes present. extrasynthese.comkirj.eenih.gov The concentration of this compound in Mentha piperita essential oil can vary. For instance, studies have reported this compound content ranging from 0.8% to 5.9% in Mentha × piperita cultivated in different European countries. kirj.ee Another study on Mentha piperita essential oils from different plant organs found this compound as a main compound, with concentrations of 46.3% in flowers and 52.3% in leaves. ejons.org

Other Mentha species have also been reported to contain this compound or related compounds like this compound oxide and piperitenone oxide. tandfonline.comnih.govmicrobiologyjournal.orgnih.gov For example, Mentha longifolia essential oil has been shown to contain this compound and this compound oxide. microbiologyjournal.orgresearchgate.net Mentha suaveolens can contain this compound oxide and piperitenone oxide as major components. tandfonline.comnih.gov

Data on this compound content in Mentha piperita from different sources:

| Mentha Species | Plant Part | This compound Content (%) | Reference |

| Mentha × piperita | Whole plant | 0.8-5.9 | kirj.ee |

| Mentha piperita | Flowers | 46.3 | ejons.org |

| Mentha piperita | Leaves | 52.3 | ejons.org |

| Mentha piperita | Essential oil | Present, among other monoterpenes | extrasynthese.comnih.gov |

Both enantiomeric forms of this compound, (+)-piperitone and (-)-piperitone, occur naturally. wikipedia.orgfoodb.ca In Mentha species, the (+)-form of this compound is typically found. wikipedia.org Research on Mentha piperita has indicated that this compound is predominantly the (+)-enantiomer, with reported enantiomeric excesses. researchgate.net

Propriétés

IUPAC Name |

3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTPAHQEHQSRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052604 | |

| Record name | Piperitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, clear, light yellowish to yellow liquid | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 to 235.00 °C. @ 760.00 mm Hg | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in alcohol | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.929-0.934 | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89-81-6 | |

| Record name | (±)-Piperitone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperitone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERITONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-isopropyl-3-methylcyclohex-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERITONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZ8RG269R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of Piperitone in Biological Systems

Plant Genera and Species Exhibiting Piperitone Biosynthesis

Occurrence in Peppermint (Mentha piperita) and Other Mentha Genera

Cymbopogon Species

Several species within the Cymbopogon genus, commonly known as lemongrass or camel grass, are recognized sources of this compound. High concentrations of this compound have been reported in the essential oils of Cymbopogon parkeri and Cymbopogon olivieri from Iran. nih.gov Cymbopogon schoenanthus from Sudan has also shown a high content of this compound, ranging from 47.7% to 71.5% in essential oils from stems and inflorescence. serbiosoc.org.rs Other Cymbopogon species like Cymbopogon jwarancusa from India are also noted as excellent sources of this compound. schweizerbart.de The presence and concentration of this compound can vary among different chemotypes and geographical origins of Cymbopogon species. nih.govserbiosoc.org.rs

| Cymbopogon Species | Origin | Plant Part | This compound Content (%) | Source |

| Cymbopogon parkeri | Iran | Essential oil | High occurrence | nih.govserbiosoc.org.rs |

| Cymbopogon olivieri | Iran | Essential oil | High occurrence | nih.govserbiosoc.org.rs |

| Cymbopogon schoenanthus | Sudan | Stems, Inflorescence | 47.7 - 71.5 | serbiosoc.org.rs |

| Cymbopogon jwarancusa | India | Essential oil | Excellent source | schweizerbart.de |

| Cymbopogon schoenanthus | Benin | Leaves | 42.0 - 69.01 | serbiosoc.org.rs |

| Cymbopogon schoenanthus | Burkina Faso | Leaves | 42.0 - 69.01 | serbiosoc.org.rs |

| Cymbopogon schoenanthus | Togo | Leaves | 42.0 - 69.01 | serbiosoc.org.rs |

Andropogon Species

This compound has also been identified in species belonging to the Andropogon genus. The D-form of this compound has been isolated from the essential oils of Andropogon iwarancusa. chemicalbook.com While specific percentage data for various Andropogon species is less extensively detailed in the provided results compared to Cymbopogon, its presence in this genus is documented. wikipedia.orgfoodb.cathegoodscentscompany.com

Piper Species

The Piper genus, known for its diverse array of secondary metabolites, includes species that contain this compound in their essential oils. nih.govresearchgate.net Piper chimonanthifolium is one such species where this compound has been identified. nih.govresearchgate.net

Piper lenticellosum

Piper lenticellosum, also known as Piper carpunya, is an aromatic shrub found in Ecuador and Peru. mdpi.com The essential oil extracted from the leaves and spikes of Piper lenticellosum collected in Ecuador has been found to contain this compound as a major constituent. japsonline.comjapsonline.comresearchgate.netbibliomed.org Research indicates that this compound was present at a concentration of 33.97% in the essential oil. japsonline.comjapsonline.comresearchgate.netbibliomed.org Other major components included 1,8-cineole, limonene, safrole, and α-pinene. japsonline.comjapsonline.comresearchgate.netbibliomed.org It is worth noting that the chemical composition can exhibit intraspecific variability based on geographical environment, seasonality, and other factors, as this compound was not observed in Piper carpunya from the Peruvian Amazon in one study. japsonline.com

| Piper Species | Plant Part | Origin | This compound Content (%) | Other Major Constituents | Source |

| Piper chimonanthifolium | Not specified | Not specified | Present | Not specified | nih.govresearchgate.net |

| Piper lenticellosum | Leaves and spikes | Ecuador | 33.97 | 1,8-cineole (11.92%), Limonene (11.07%), Safrole (8.18%), α-pinene (4.49%) | japsonline.comjapsonline.comresearchgate.netbibliomed.org |

Artemisia judaica

Artemisia judaica L., a Mediterranean aromatic plant, is a significant source of this compound. researchgate.netencyclopedia.pub Studies on the essential oil from Artemisia judaica growing in different regions have consistently reported this compound as a major compound. researchgate.netencyclopedia.pubgsconlinepress.comnih.gov For instance, essential oil from A. judaica in Algeria contained this compound as the major component, with percentages as high as 61.9% to 73.65%. researchgate.netgsconlinepress.com Another study on A. judaica from the Sinai Peninsula of Egypt also identified this compound as a key constituent. nih.gov Geographical location and environmental conditions can influence the concentration of this compound and other volatile constituents in A. judaica. encyclopedia.pubnih.gov

| Artemisia judaica Origin | Plant Part | This compound Content (%) | Other Major Constituents | Source |

| Algeria (In-Amenas) | Aerial parts | 61.9 | Terpinen-4-ol (4.6%), Bornyl acetate (3.0%) | researchgate.net |

| Algeria | Essential oil | 73.65 | Not specified in detail (rich in oxygenated monoterpenes) | gsconlinepress.com |

| Saudi Arabia | Aerial parts | 16.5 | Ethyl cinnamate (12.9%), Camphor (9.7%) | nih.gov |

| Sinai Peninsula, Egypt | Essential oil | Identified as a major constituent | trans-ethyl cinnamate | nih.gov |

| Algeria (Tamanrasset) | Essential oil | 91.8 | Not specified | researchgate.net |

| Algeria (Ilizi) | Essential oil | 61.9 | Not specified | researchgate.net |

Pelargonium graveolens

Pelargonium graveolens, commonly known as rose-scented geranium, is another plant species where this compound has been detected. oup.comnih.govpelargonium.siresearchgate.net While major components in Pelargonium graveolens essential oil often include citronellol, geraniol, and isomenthone, this compound is present and has been investigated in the context of its biosynthesis within the plant. oup.comresearchgate.net Research suggests that Pelargonium graveolens utilizes (+)-piperitone as a biosynthetic intermediate in its p-menthane pathway. oup.com

Other Botanical Sources

Beyond the previously mentioned genera and species, this compound has been identified in a variety of other botanical sources. It is found in many essential oils, including those from over thirty species of the genus Eucalyptus, with high levels present in Eucalyptus dives. wikipedia.org this compound is also a component of essential oils from Mentha species, where the (+)-enantiomer is typically found. wikipedia.org Other reported sources include Mentha silvestris, Mentha pulegium var. hirsuta, Sitka spruce (Picea sitchensis), Piper ossanum, Minthostachys mollis, lemon and lime peel oil, lime juice, other citrus peel oils, black currants, raspberry, celery seed, cinnamon bark, nutmeg, pepper, mace, parsley seed oil, rose apple, starfruit, tamarind, elder flower, rosemary, buchu oil, sweet grass oil, and mastic gum fruit and leaf oil. wikipedia.orgchemicalbook.comfoodb.cathegoodscentscompany.comnih.gov this compound oxide, a related compound, is found in Satureja paradoxa, eucalyptus, lavender, and peppermint. ontosight.aiontosight.aiscilit.com

| Other Botanical Source | Compound Form Present | Source |

| Eucalyptus species (many) | (-)-piperitone | wikipedia.orgontosight.aichemicalbook.com |

| Eucalyptus dives | High concentrations of (-)-piperitone | wikipedia.orgontosight.aichemicalbook.com |

| Mentha species | (+)-piperitone | wikipedia.orgchemicalbook.com |

| Mentha silvestris | D-form | chemicalbook.com |

| Mentha pulegium var. hirsuta | D-form | chemicalbook.com |

| Sitka spruce (Picea sitchensis) | L-form | wikipedia.orgfoodb.cathegoodscentscompany.com |

| Piper ossanum | This compound | foodb.canih.gov |

| Minthostachys mollis | This compound | foodb.canih.gov |

| Lemon peel oil | This compound | chemicalbook.com |

| Lime peel oil | This compound | chemicalbook.com |

| Lime juice | This compound | chemicalbook.com |

| Black currants | This compound | chemicalbook.com |

| Raspberry | This compound | chemicalbook.com |

| Celery seed | This compound | chemicalbook.com |

| Cinnamon bark | This compound | chemicalbook.com |

| Nutmeg | This compound | chemicalbook.com |

| Pepper | This compound | chemicalbook.com |

| Mace | This compound | chemicalbook.com |

| Parsley seed oil | This compound | chemicalbook.com |

| Rose apple | This compound | chemicalbook.com |

| Starfruit | This compound | chemicalbook.com |

| Tamarind | This compound | chemicalbook.comfoodb.ca |

| Elder flower | This compound | chemicalbook.com |

| Rosemary | This compound | chemicalbook.comfoodb.ca |

| Buchu oil | This compound | chemicalbook.com |

| Sweet grass oil | This compound | chemicalbook.com |

| Mastic gum fruit and leaf oil | This compound | chemicalbook.com |

| Satureja paradoxa | cis-piperitone oxide | scilit.com |

| Lavender | This compound oxide | ontosight.aiontosight.ai |

| Peppermint | This compound oxide | ontosight.aiontosight.ai |

Chemodiversity and Geographical Variation of this compound Content

The chemical composition of essential oils in aromatic plants, including the content of this compound, can exhibit significant variation influenced by genetic structure and environmental factors. researchgate.netcabidigitallibrary.org This leads to the existence of different chemotypes within a single species, defined by their distinct secondary metabolite profiles. researchgate.netresearchgate.net

Studies on Mentha longifolia have revealed notable chemodiversity, with profiles based on the menthane skeleton oxygenated at different carbon positions. scispace.com Some Mentha longifolia populations are rich in this compound and its epoxides. scispace.com For example, Mentha longifolia from the Sinai and Judean deserts showed variations in essential oil composition, with this compound being a main component in the Sinai variety. researchgate.net Mentha spicata populations in Greece have been found to cluster into distinct chemotypes, including one with high levels of this compound oxide or piperitenone oxide. frontiersin.org

Geographical location plays a role in the quantitative distribution of compounds like this compound. lmaleidykla.lt Research on Mentha longifolia in Iran indicated that changing climate and altitude affect the essential oil content and composition, including this compound oxide levels. rroij.com Similarly, different environmental factors across various locations in Turkey influenced the quantitative oil compositions in a pulegone-piperitone rich chemotype of Mentha spicata. researchgate.netcabidigitallibrary.org

Data from studies on Satureja species also highlight chemodiversity and geographical variation. Satureja macrostema from different regions can show varied essential oil compositions, with some containing this compound and this compound oxide as major compounds. mdpi.com For instance, Satureja atlántica from Morocco showed this compound oxide, limonene, and pulegone as main constituents. mdpi.com

Environmental and Ontogenetic Influences on this compound Accumulation

Environmental factors significantly influence the biosynthesis and accumulation of secondary metabolites in plants, including this compound. mdpi.comresearchgate.netbibliomed.org Factors such as temperature, light, soil water, and altitude can affect the content and composition of essential oils. researchgate.netcabidigitallibrary.orgrroij.commdpi.com

In Anemopsis californica, the concentration of this compound was found to be increased by increasing irrigation. ashs.org While genetic control is a primary factor in chemical variability, environmental conditions can also be conducive to the accumulation of certain compounds like this compound. ashs.org

Light conditions have been shown to impact this compound accumulation. Under low light conditions, the proportion of this compound increased in the leaves of Mentha canadensis. mdpi.com This suggests that light intensity can influence the metabolic pathways leading to this compound synthesis.

Ontogenetic development, or the different stages of plant growth, also leads to variations in the concentration of essential oil constituents like this compound. tandfonline.comtandfonline.comresearchgate.netmdpi.commdpi.comnih.gov The accumulation of monoterpenes, such as this compound, can be restricted to specific periods during leaf development. nih.gov

In Cymbopogon jwarancusa (Khavi grass), the concentration of this compound in the essential oil showed a gradual increase with advancing maturity until a certain stage, suggesting regulation during active growth phases. tandfonline.comtandfonline.com The highest concentration of (+)-piperitone in Artemisia abrotanum was detected at the end of the flowering stage, while the lowest was during growth and leaf production. lmaleidykla.ltlmaleidykla.lt This demonstrates that the developmental stage at harvest significantly impacts the this compound content.

The chemical profiles of plants can change remarkably between seedlings and adult plants, as observed in Piper species, highlighting the influence of ontogeny on secondary metabolite composition. researchgate.netmdpi.com

Here is a summary of some research findings on this compound content variation:

| Plant Species | Location/Conditions | This compound Content (%) | Ontogenetic Stage/Notes | Source |

| Artemisia abrotanum | Lithuania | 20.38 – 38.48 | Varied across vegetation stages | lmaleidykla.ltlmaleidykla.lt |

| Cymbopogon jwarancusa | (Various genotypes) | 44.9 – 66.8 | Changes with ontogenetic development | tandfonline.comtandfonline.com |

| Anemopsis californica | New Mexico (Varying irrigation) | 9 – 512 µg/g dry wt root | Increased with increasing irrigation | ashs.org |

| Mentha canadensis | Low light conditions | Increased (1.23 to 28.31) | Compared to control conditions | mdpi.com |

| Mentha longifolia | Sinai variety | 13.87, 13.84 | Main component in essential oil | researchgate.net |

| Satureja macrostema | Mexico (Maturing/wild plants) | 10.10 | In highest state of maturity | mdpi.com |

| Satureja atlántica | Morocco (Middle Atlas Mountains) | - | This compound oxide (27.74%) a main compound | mdpi.com |

| Mentha spicata | Turkey (Different locations) | Varied | Affected by different environmental factors | researchgate.netcabidigitallibrary.org |

| Mentha longifolia | Iran (Different varieties/height) | Varied | Affected by climate and height | rroij.com |

Note: Some sources report this compound oxide, a related compound, which is included for context on chemodiversity.

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis of Piperitone

Various approaches have been developed for the total synthesis of this compound, aiming for efficient and potentially stereoselective routes.

Approaches from Isopropyl Acetoacetate and 3-Buten-2-one

Another approach mentioned in the literature involves the Michael addition of α-sec.-propyl methyl acetoacetate and methyl vinyl ketone, followed by intramolecular ring condensation and hydrolysis-decarboxylation. However, this method requires the special synthesis of methyl vinyl ketone and α-sec.-propyl methyl acetoacetate, with methyl vinyl ketone being highly toxic. google.com

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is important due to the different properties of its enantiomers. While some synthetic routes yield racemic this compound, efforts have been directed towards stereoselective and enantioselective approaches. Stereoselectivity in hydrogenation of cyclic unsaturated compounds, including terpene cyclic allylic alcohols, has been explored to obtain a predominance of a specific diastereoisomer. google.com For instance, stereoselective hydrogenation of piperitols can lead to compounds like neomenthol and isomenthol. google.com Although a specific enantioselective total synthesis of this compound from simple precursors was not detailed in the search results, research into asymmetric hydrogenation of related compounds like piperitenone using chiral ruthenium hydrides demonstrates the application of catalytic asymmetric synthesis in this class of molecules. pherobase.com The synthesis of enantiomerically enriched this compound-derived lactones from enantiomerically enriched piperitols, which were themselves obtained from racemic this compound via enzymatic esterification, highlights strategies for incorporating chirality into this compound derivatives. acs.orgplos.orgnih.gov

Derivatization of this compound

This compound serves as a versatile starting material for the synthesis of a variety of derivatives with modified chemical and biological properties.

Synthesis of this compound-Derived Lactones

This compound can be transformed into lactones, which have shown interesting biological activities, such as aphid-repellent properties. acs.orgnih.govebi.ac.uk The synthesis of this compound-derived saturated lactones has been achieved from racemic and enantiomerically enriched cis- and trans-piperitols, which are obtained from this compound. acs.orgplos.orgnih.gov Key steps in the synthesis of some hydroxy lactones include the Johnson-Claisen rearrangement of piperitols to γ,δ-unsaturated esters, epoxidation of these esters, and subsequent acidic lactonization of the epoxy esters. plos.org Halogenated lactones derived from this compound have also been synthesized through similar strategies involving Claisen-Johnson rearrangement and halolactonization of γ,δ-unsaturated esters or acids. rsc.orgrsc.org The introduction of a lactone moiety significantly alters the biological activity compared to this compound itself. acs.orgnih.govebi.ac.uk

Epoxidation of this compound to this compound Oxide

Epoxidation of this compound yields this compound oxide, an oxidized derivative. thegoodscentscompany.comthegoodscentscompany.comnih.govontosight.ai this compound oxide exists as different stereoisomers. ontosight.ainih.govresearchgate.net The epoxidation of this compound can be carried out using reagents such as hydrogen peroxide under weak basic conditions. researchgate.netijisrt.com This reaction can lead to the formation of different stereoisomers of this compound oxide. researchgate.netijisrt.com For example, alkaline epoxidation of both (4R)- and (4S)-piperitone can yield the four stereoisomers of trans- and cis-piperitone oxide. researchgate.net Racemization at the C4 position can occur under alkaline epoxidation conditions due to keto-enol tautomerism. researchgate.net While enzymatic epoxidation of piperitenone has been implicated in the biosynthesis of natural piperitenone oxide, nonenzymatic epoxidation can also occur, potentially affecting the enantiomeric excess. researchgate.netresearchgate.net this compound oxide has been found in certain Mentha and Micromeria species. researchgate.net

Other Chemical Modifications and Analogues

This compound undergoes various other chemical transformations. It can be oxidized to thymol using iron(III) chloride and acetic acid. wikipedia.org Reduction of this compound using hydrogen and a nickel catalyst yields menthol. wikipedia.org this compound also forms adducts with compounds like benzaldehyde and hydroxylamine. wikipedia.org Analogues of carvotacetone have been synthesized from this compound through a sequence involving Luche reduction to cis-piperitol, followed by benzylation and Riley oxidation. biocrick.com These modifications highlight the utility of this compound as a versatile synthon for accessing a range of related compounds.

Mechanistic Investigations of Biological Activities

Antimicrobial Activity

Piperitone has demonstrated activity against a range of microorganisms, including bacteria and fungi. researchgate.netbiosynth.com Studies investigating the essential oils of plants containing this compound, such as Piper aduncum and Cymbopogon olivieri, have reported notable antimicrobial effects. researchgate.netredalyc.org

Antibacterial Effects

This compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. biosynth.comredalyc.orgjapsonline.com The essential oil of Piper lenticellosum, rich in this compound (33.97%), showed a broad spectrum of activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. japsonline.com Another study on the essential oil of Cymbopogon olivieri, where this compound was the major component (72.8%), reported excellent antibacterial activity against Bacillus cereus, Staphylococcus epidermidis, and Streptococcus pneumoniae. researchgate.net Essential oils containing this compound have been reported to be active against various Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 250 µg/ml. redalyc.org

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Research indicates that the efficacy of this compound and essential oils containing it can vary between Gram-positive and Gram-negative bacteria. Some studies suggest that essential oils rich in compounds like cis-piperitone-epoxide and piperitenone oxide inhibit Gram-positive bacteria more effectively than Gram-negative bacteria. nih.gov However, the essential oil of Piper lenticellosum, with this compound as a major constituent, demonstrated a broad spectrum of activity against both types. japsonline.com Minimum Inhibitory Concentration (MIC) values for this oil were reported as 100 µL/mL for S. aureus (Gram-positive), 200 µL/mL for E. coli (Gram-negative), and 300 µL/mL for K. pneumoniae (Gram-negative). japsonline.com

Mechanisms of Action on Bacterial Cell Membranes and Enzymes

The mechanisms by which this compound exerts its antibacterial effects are not fully elucidated, but several possibilities have been proposed. Like other hydrophobic components of essential oils, this compound may interact with and disrupt the bacterial cell membrane. nih.govresearchgate.net This disruption can lead to increased permeability, leakage of intracellular components, loss of ions, reduction of membrane potential, and ultimately cell death. researchgate.netspandidos-publications.com

This compound has also been shown to affect bacterial enzymes. In studies investigating its synergy with nitrofurantoin against Enterobacter cloacae, this compound was found to reduce the activity of nitroreductase, an enzyme involved in metabolizing nitrofurantoin. tandfonline.comtandfonline.com This suggests that this compound can interfere with bacterial enzymatic processes. tandfonline.com Other potential mechanisms for essential oil components, which may apply to this compound, include the inhibition of enzymes involved in energy regulation and the synthesis of structural components, as well as the denaturation and coagulation of cytoplasmic proteins. researchgate.net Some studies also suggest that essential oil compounds may penetrate the cell and interfere with cellular metabolism. spandidos-publications.com

Synergy with Conventional Antibiotics and Modulation of Resistance

This compound has shown potential in enhancing the activity of conventional antibiotics and modulating bacterial resistance. researchgate.nettandfonline.com Studies have demonstrated synergistic effects when this compound is combined with antibiotics like nitrofurantoin against resistant strains of Enterobacteriaceae. researchgate.nettandfonline.comtandfonline.com This synergy is believed to be multifactorial, potentially involving the reduction of resistance enzyme activity and an increase in the permeability of the bacterial membrane to the antibiotic. researchgate.nettandfonline.com For instance, this compound was shown to increase the susceptibility of Enterobacter cloacae to nitrofurantoin and reduce the activity of nitroreductase in a dose-dependent manner. researchgate.nettandfonline.com This suggests that this compound can compromise the resistance mechanisms employed by bacteria. tandfonline.com The combination of phytochemicals with antibiotics is an emerging strategy to combat multidrug-resistant bacteria by potentially overcoming intrinsic or acquired resistance mechanisms. nih.govfrontiersin.orgmdpi.comfrontiersin.org

Antifungal Activity

This compound also possesses antifungal properties. researchgate.netbiosynth.com Essential oils containing this compound have demonstrated activity against various fungi. researchgate.netnih.govresearchgate.net The essential oil from the capitula of Tagetes patula, containing this compound as a main component, exhibited good antifungal activity against phytopathogenic fungi like Botrytis cinerea and Penicillium digitatum. nih.gov Ultrastructural modifications observed in fungal mycelia treated with this oil suggested a multisite mechanism of action. nih.gov Another study on Cymbopogon olivieri essential oil, rich in this compound, reported inhibitory effects against fungi. researchgate.net Essential oils from Mentha suaveolens with this compound oxide and piperitenone oxide as main constituents also showed antifungal activity. nih.gov

Antioxidant Activity

Research indicates that this compound and essential oils containing it exhibit antioxidant activity. researchgate.netmdpi.comnih.gov Antioxidant compounds play a crucial role in mitigating oxidative stress by scavenging free radicals and reactive oxygen species. nih.govbibliomed.org Essential oils from Mentha species, which can contain this compound, have demonstrated significant antioxidant activities in various assays, including DPPH radical scavenging and inhibition of lipid peroxidation. mdpi.comnih.gov While the specific mechanism of this compound's antioxidant action may vary, monoterpenoids like those found in mint essential oils are known for their ability to scavenge free radicals. mdpi.com Studies on mint essential oils have shown dose-dependent radical scavenging activity. mdpi.com The antioxidant properties of these oils are often attributed to their major monoterpenoid components. mdpi.com

Free Radical Scavenging Mechanisms

Essential oils containing this compound have demonstrated free radical scavenging activity in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay cabidigitallibrary.orgakjournals.comnih.gov. The DPPH assay is a common method used to evaluate the ability of a compound or extract to act as a free radical scavenger by donating a hydrogen atom or an electron to the stable DPPH radical, leading to a decrease in its characteristic absorbance cabidigitallibrary.orgakjournals.comsemanticscholar.org.

The antioxidant effect observed in these essential oils is often attributed to the presence of various compounds, including ketones like this compound, along with other monoterpenes and phenolic compounds cabidigitallibrary.org. While the general principle of radical scavenging involves the neutralization of free radicals, the specific chemical mechanism by which isolated this compound interacts with and scavenges different radical species requires further detailed investigation.

Modulation of Oxidative Stress Pathways

The antioxidant activity of essential oils containing this compound suggests a potential role in modulating oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products nih.govescholarship.org. Antioxidants can mitigate oxidative stress through several mechanisms, including directly scavenging free radicals, chelating redox-active metals, enhancing the activity of endogenous antioxidant enzymes, and inhibiting lipid peroxidation escholarship.org.

Studies on essential oils containing this compound have shown their ability to reduce lipid peroxidation and enhance cellular antioxidant defenses, such as increasing glutathione levels in cell models nih.govescholarship.org. While these findings indicate that this compound-rich sources can influence the cellular response to oxidative stress, the precise pathways modulated by this compound itself, such as the Nrf2 signaling pathway which is known to regulate the expression of antioxidant enzymes nih.gov, warrant further specific investigation.

Anti-inflammatory Activity

Essential oils containing this compound have exhibited anti-inflammatory properties in various studies mdpi.com. Inflammation is a complex biological response involving the activation of immune cells and the release of various mediators, such as pro-inflammatory cytokines and enzymes mdpi.commdpi.comfrontiersin.org.

Studies on extracts and essential oils containing this compound have suggested that their anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) mdpi.commdpi.comfrontiersin.org. Furthermore, modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, has been implicated in the anti-inflammatory actions of essential oils containing this compound mdpi.commdpi.com. For instance, an extract of Zanthoxylum piperitum, which contains this compound, was shown to decrease inflammatory cytokines mdpi.com.

Molecular Targets and Inflammatory Pathways

Research on essential oils containing this compound points to several potential molecular targets and inflammatory pathways involved in their anti-inflammatory effects. These include the modulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as cyclooxygenase-2 (COX-2) mdpi.commdpi.comnih.gov. The NF-κB pathway is a central regulator of inflammatory responses, and its inhibition can lead to reduced production of inflammatory mediators mdpi.commdpi.com. The MAPK signaling pathway is also critically involved in regulating the expression of pro-inflammatory genes mdpi.comnih.gov.

While studies on extracts containing this compound suggest involvement of these pathways mdpi.commdpi.com, further research is needed to definitively establish the direct molecular targets of isolated this compound within these complex inflammatory cascades and to fully elucidate its specific mechanisms of action.

Anticancer Research

Essential oils containing this compound have shown promising cytotoxic activity against various cancer cell lines in in vitro studies nih.govmdpi.comnih.gov. This compound has been identified as a potential active compound contributing to the anticancer effects of these essential oils nih.gov.

The anticancer activity of natural products, including those containing this compound, is often associated with their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate the cell cycle nih.govmdpi.comnih.govresearchgate.netkau.edu.saiiarjournals.org.

Cellular Mechanisms and Signaling Pathways in Cancer Models

Studies investigating the cellular mechanisms of essential oils containing this compound in cancer models have highlighted their impact on critical signaling pathways that regulate cell growth, survival, and proliferation. Pathways such as the MAPK and PI3K/Akt signaling pathways, which are frequently dysregulated in cancer, have been implicated as potential targets for natural compounds with anticancer activity nih.govresearchgate.netkau.edu.saiiarjournals.org.

An extract of Artemisia judaica, containing this compound, demonstrated the ability to inhibit the proliferation of human hepatocellular carcinoma HepG2 cells, induce cell cycle arrest, and promote apoptosis ijcrr.com. This study indicated that the extract modulated the expression of genes involved in apoptosis and cell cycle regulation, including p53, p21, Bcl-2, and Bax ijcrr.com. Essential oils can also induce apoptosis by disrupting mitochondrial membrane potential, altering the balance of pro- and anti-apoptotic proteins (Bax/Bcl-2 ratio), and activating caspases researchgate.net. While these findings are from studies using extracts or essential oils, they suggest that this compound, as a component, may contribute to these effects by influencing these key cellular mechanisms and signaling pathways.

Role in Cell Cycle Modulation and Apoptosis Induction

Modulation of the cell cycle and induction of apoptosis are critical mechanisms by which potential anticancer agents exert their effects nih.govmdpi.comnih.govresearchgate.netkau.edu.saiiarjournals.org. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Apoptosis is a genetically controlled process of cell death that eliminates damaged or unwanted cells.

Influence on Drug Resistance Mechanisms

This compound has shown potential in influencing drug resistance mechanisms, particularly in the context of antimicrobial agents. Studies have indicated that this compound can enhance the effectiveness of certain antibiotics against resistant bacterial strains. For instance, in the presence of a sub-inhibitory concentration of this compound, resistant strains of Enterobacter cloacae showed increased sensitivity to both furazolidone and nitrofurantoin researchgate.net. The minimum inhibitory concentration (MIC) values of furazolidone and nitrofurantoin were significantly reduced against these resistant bacteria when combined with this compound researchgate.net. This suggests that this compound may act as a modulating agent, interfering with bacterial resistance mechanisms researchgate.netjapsonline.com. Research into the mechanisms by which this compound exerts this effect is ongoing, with potential avenues including disruption of bacterial cell membranes or inhibition of essential enzymes .

Insecticidal and Repellent Activities

This compound and its derivatives have demonstrated insecticidal and repellent activities against a range of insect pests ontosight.aifrontiersin.orgoup.com. These properties make this compound a potential candidate for development as a natural pesticide ontosight.ai.

Against Aphids (Myzus persicae)

Studies have reported the effectiveness of essential oils containing this compound, as well as this compound derivatives, against the green peach aphid (Myzus persicae) frontiersin.orgcabidigitallibrary.org. Essential oils from Mentha pulegium, which contain pulegone, cis-menthone, and trans-menthone as major components, have shown toxicity against M. persicae, with M. pulegium oil exhibiting a lower LC50 value compared to Pistacia lentiscus oil in one study cabidigitallibrary.org. This compound itself, as well as hydroxy lactones derived from this compound, have been evaluated for antifeedant activity against M. persicae nih.gov. These hydroxy lactones deterred the settling of M. persicae nih.gov. Research suggests that the deterrent effects on M. persicae settling activity can be significant and long-lasting mdpi.com.

Against Stored-Product Insects (Tribolium castaneum, Plodia interpunctella)

This compound has shown insecticidal activity against stored-product insects such as Tribolium castaneum (red flour beetle) and Plodia interpunctella (Indian meal moth) frontiersin.orgmdpi.comopenagrar.de. Essential oils containing this compound, such as those from Haplophyllum tuberculatum, have demonstrated fumigant toxicity against P. interpunctella larvae openagrar.de. This compound oxide, a derivative of this compound, has also shown insecticidal potential against T. castaneum mdpi.com. Studies evaluating the toxicity of essential oils against T. castaneum have indicated varying degrees of effectiveness mdpi.comnih.gov. For example, Mentha piperita oil, which contains menthone and 1,8-cineole as major compounds, showed high toxicity to Sitophilus oryzae and moderate toxicity to T. castaneum mdpi.com.

Structure-Activity Relationships for Insecticidal Derivatives

Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound molecule influence its insecticidal properties oup.commdpi.comnih.govresearchgate.netresearchgate.net. Chemical transformations of this compound, such as the introduction of a lactone function and a halogen atom, can significantly alter its antifeedant properties nih.gov. For instance, synthetic halolactones derived from this compound have shown strong feeding deterrent activity against the lesser mealworm (Alphitobius diaperinus) nih.gov. The presence of a chlorine atom at a specific position on the cyclohexane ring has been identified as important for optimal activity in some derivatives nih.gov. Studies on monoterpenoids, including this compound oxide, suggest that the presence of a carbonyl group with conjugated double bonds in cyclic monoterpenes is important for insecticidal potential mdpi.comresearchgate.net. Research into the SAR of compounds from Mentha species, including this compound and its epoxides, has also explored their effects as antifeedants and nematicides researchgate.net.

Other Biological Activities

Beyond its antimicrobial and insecticidal effects, this compound has been investigated for other biological activities.

Modulation of PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9)

Research has explored the potential of this compound oxide, a compound related to this compound, in modulating Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) nih.govresearchgate.netmdpi.comciteab.comunipd.it. PCSK9 is a protein that plays a key role in cholesterol metabolism by regulating the degradation of the low-density lipoprotein receptor (LDLR) nih.govresearchgate.net. Studies using supercritical CO2 extracts of Mentha longifolia, where this compound oxide was a major volatile constituent, showed that these extracts could induce LDLR expression and reduce PCSK9 secretion in human hepatoma cell lines nih.govresearchgate.net. Isolated this compound oxide also demonstrated a very effective reduction of PCSK9 expression in the same cellular model nih.govresearchgate.net. This suggests that this compound oxide may have potential in modulating cholesterol levels by influencing the PCSK9/LDLR pathway nih.govresearchgate.net.

TRPM8 Receptor Activation

The transient receptor potential melastatin member 8 (TRPM8), also known as the cold and menthol receptor 1 (CMR1), is a cation channel predominantly expressed in sensory neurons. nih.govwikipedia.orgatlasgeneticsoncology.org It plays a crucial role in the detection of cold temperatures (typically below 26°C) and is activated by various cooling agents, including menthol and icilin. nih.govwikipedia.orgatlasgeneticsoncology.orgmdpi.compatsnap.com TRPM8 activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, into the cell, resulting in depolarization and the generation of an action potential, which is perceived as a sensation of cold. wikipedia.orgatlasgeneticsoncology.orgpatsnap.com

Research indicates that this compound, due to its structural similarities to other TRPM8 agonists like menthol, may interact with this receptor. While menthone, another monoterpene, is a known TRPM8 activator, the cooling properties and the extent of TRPM8 activation by this compound are less extensively documented compared to menthol. Studies on TRPM8 activation mechanisms highlight the importance of cooling compounds along with the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂). nih.govduke.eduosti.gov PIP₂ is essential for TRPM8 channel activity, and its depletion can lead to desensitization. nih.govmdpi.com The activation process involves the binding of cooling agonists to specific sites on the TRPM8 channel, inducing conformational changes that lead to channel opening and ion influx. patsnap.comduke.eduosti.gov Recent cryo-electron microscopy studies have revealed two distinct agonist binding sites and state-dependent rearrangements in the channel's gate, providing insights into the molecular basis of chemically induced cool sensation. duke.eduosti.gov Although this compound shares structural features with known TRPM8 agonists, further specific research, including in silico or in vitro studies, is needed to fully elucidate its precise mechanism and potency in activating the TRPM8 receptor.

Effects on Microalgal Growth and Pigment Production (Dunaliella salina)

Dunaliella salina is a photosynthetic green microalga well-known for its ability to accumulate high concentrations of β-carotene, particularly under stress conditions such as high salinity and light intensity. researchgate.netbibliomed.orgnih.govvliz.befao.org Studies have investigated the effects of various monoterpenes, including this compound, on the growth and pigment production in D. salina. researchgate.netbibliomed.orgbvsalud.org

A study evaluating the effects of different concentrations of this compound on D. salina growth over 16 days revealed a negative impact on cell proliferation. bibliomed.org Increasing concentrations of this compound from 0 to 2.5 µg/mL led to a significant decrease in the number of cells. bibliomed.org At higher levels (>2.5 µg/mL), this compound exhibited extensive negative effects on the growth and viability of D. salina cells. bibliomed.org For instance, after treatment with 2.5 µg/mL of this compound, the cell count decreased substantially over the experimental period. bibliomed.org

Despite the reduction in cell count caused by this compound, the study observed an increase in the β-carotene content per cell, particularly at concentrations of 2.5 µg/mL and above. researchgate.netbibliomed.org However, the total content of β-carotene in the culture volume decreased compared to the control group due to the inhibited cell growth. bibliomed.org

The following table summarizes the observed effects of this compound on Dunaliella salina cell count and chlorophyll a concentration over 16 days at various concentrations:

| This compound Concentration (µg/mL) | Day | Cell Count (cells/mL) | Chlorophyll a Concentration |

| 0 | 0 | [Data not available] | [Data not available] |

| 0 | 16 | [Data not available] | [Data not available] |

| 1 | 16 | [Data not available] | [Data not available] |

| 1.5 | 16 | [Data not available] | [Data not available] |

| 2 | 16 | [Data not available] | [Data not available] |

| 2.5 | 0 | 192,000 | [Data not available] |

| 2.5 | 16 | 73,000 | Decreased |

Note: Specific numerical data for cell count and chlorophyll a concentration at all time points and concentrations were not explicitly available in the provided snippets, except for the change at 2.5 µg/mL this compound.

Analytical Chemistry and Characterization of Piperitone

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are widely employed to separate piperitone from complex mixtures, such as essential oils, and to determine its concentration. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is frequently used for the analysis of volatile and semi-volatile compounds like this compound in essential oils and other matrices. nih.govupt.ronih.govmdpi.comnih.gov

In GC-MS analysis of essential oils containing this compound, samples are typically prepared by extraction methods such as hydrodistillation or steam distillation, followed by solvent extraction. A non-polar column, such as a DB-5MS, is commonly used for separation. The oven temperature is programmed with a gradient to separate the various components based on their boiling points and interactions with the stationary phase. this compound typically elutes within a specific retention time range, which can vary depending on the specific GC column and temperature program used.

The mass spectrometer detects the compounds as they elute from the GC column, providing mass spectra that serve as fingerprints for identification. nih.gov Identification of this compound is achieved by comparing its retention index and mass spectrum with those of authentic standards and spectral libraries like the NIST Mass Spectral Library. nih.gov The molecular ion peak for this compound (C₁₀H₁₆O) is observed at m/z 152. researchgate.netrsc.org Fragmentation patterns in the mass spectrum further aid in confirming the compound's identity. nih.gov

GC-MS can also be used for the quantitative analysis of this compound by comparing the peak areas in the chromatogram to calibration curves generated using known concentrations of a this compound standard. Relative abundance normalized to internal standards can also be used for quantification.

GC-MS analysis has been successfully applied to identify and quantify this compound in various samples, including:

Essential oil of Mentha pulegium, where this compound was found to be a major component (35.56%). upt.ro

Red wines, where this compound was identified as an aroma compound contributing to mint nuances. nih.govacs.org Chiral multidimensional GC-MS has been used to determine the enantiomeric composition of this compound in wines, showing it is present mainly in the (R) form. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is another widely used technique for the analysis of volatile compounds. It employs a flame ionization detector, which responds to combustible organic compounds. GC-FID is often used in conjunction with GC-MS for the quantitative analysis of essential oil components. nih.govpraannaturals.com

In GC-FID analysis, the separated components eluting from the GC column are burned in a flame, producing ions that are detected and measured. The signal generated by the FID is proportional to the amount of combustible material entering the detector, making it suitable for quantification. carlroth.com

GC-FID has been used to determine the chemical composition of essential oils containing this compound. For instance, in the analysis of Mentha pulegium essential oil, GC-FID was used alongside GC-MS to quantify the identified compounds, reporting this compound at a concentration of 35.56%. upt.ro GC-FID is also used for determining the enantiomeric composition of this compound using chiral columns. mdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile chromatographic technique used for separating a wide range of compounds, including those that are less volatile or thermally unstable for GC analysis. While GC is more common for the analysis of volatile monoterpenes like this compound, HPLC has also been applied, particularly for the analysis of this compound in certain matrices or in studies involving its metabolism. tandfonline.comtandfonline.com

HPLC analysis typically involves a liquid mobile phase and a stationary phase packed in a column. Reversed-phase HPLC with a C18 column is a common approach. tandfonline.comsoeagra.com The mobile phase composition and flow rate are optimized to achieve adequate separation of the target analytes. tandfonline.comsoeagra.com Detection is often performed using a UV detector, monitoring the absorbance of the compounds at a specific wavelength. tandfonline.comsoeagra.com

HPLC has been used to study the metabolism of nitrofurantoin by Enterobacter cloacae in the presence of this compound. tandfonline.comtandfonline.com In this application, HPLC was used to monitor the concentration of nitrofurantoin, and changes in its peak indicated metabolism. tandfonline.comtandfonline.com A rapid and simple RP-HPLC method has also been developed for the simultaneous determination of this compound and pulegone in Mentha longifolia leaves, using a C18 column and a mobile phase of methanol:water (60:40 v/v) with detection at 279 nm. soeagra.com

HPLC Method for this compound and Pulegone Quantification soeagra.com

| Parameter | Value |

| Column | C18 reversed-phase (Nucleosil 100–5, 250 × 4 mm) |

| Mobile Phase | Methanol:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 279 nm |

| This compound RT | 5.9 ± 0.3 min |

| Pulegone RT | 9.9 ± 0.3 min |

| Linearity Range (this compound) | 10–500 µg/mL |

| LOD (this compound) | 3.5 µg/mL |

| LOQ (this compound) | 11 µg/mL |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC offers advantages for the separation of chiral compounds and can be coupled with mass spectrometry. researchgate.net While not as widely cited for routine this compound analysis as GC or HPLC, SFC is a relevant technique for the separation of enantiomers and analysis of compounds that may be less amenable to GC or standard HPLC. The search results indicate SFC is a technique that can be used for chiral separations in food analysis, which could include compounds like this compound found in wine. researchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide valuable information about the structure of this compound, including its functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. ebi.ac.ukresearchgate.netresearchgate.net

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in this compound. The chemical shifts, multiplicities, and coupling constants of the signals in the ¹H NMR spectrum are used to assign specific protons to different parts of the molecule. For this compound, the ¹H NMR spectrum shows characteristic signals, such as a singlet around 7.2 ppm corresponding to the hydrogen atom on carbon 2 (the vinylic proton) and a doublet around 0.95 ppm for the methyl groups of the isopropyl substituent. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the signals in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of each carbon atom. For this compound, the ¹³C NMR spectrum shows signals for the carbonyl carbon, the vinylic carbons, and the saturated carbons in the ring and the isopropyl group. researchgate.net Characteristic ¹³C NMR signals for this compound include a cyclohexenone carbonyl peak around 207 ppm and signals for the allylic methyl carbon and saturated carbons in the range of 18.2 to 51.7 ppm. researchgate.net

NMR spectroscopy, including ¹H and ¹³C NMR, is routinely used to confirm the identity and structural integrity of isolated this compound. ebi.ac.ukresearchgate.netresearchgate.net Comparing the experimental NMR data with reported values in the literature or spectral databases is a common practice for verification. researchgate.net

Selected NMR Data for this compound researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Carbon Number) |

| ¹H | 7.2 | s | H-2 |

| ¹H | 0.95 | d | H-9, H-10 (isopropyl methyls) |

| ¹³C | ~207 | - | C=O (Carbonyl) |

| ¹³C | 51.7 | - | C-7 (Allylic methyl) |

| ¹³C | 18.2 - 30.8 | - | C-1, C-4, C-5, C-6, C-9, C-10 (Saturated carbons) |

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency used.

NMR spectroscopy is also valuable for studying the stereochemistry of this compound and its derivatives. ebi.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups present in a molecule like this compound. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. A prominent feature in the IR spectrum of this compound is the strong absorption band in the carbonyl region, typically observed around 1665 cm⁻¹. This band is indicative of the conjugated carbonyl group (C=O) present in the cyclohexenone ring structure of this compound. cdnsciencepub.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and providing information about its structural fragments through analysis of its fragmentation pattern. The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 152, which corresponds to its molecular weight (C₁₀H₁₆O). researchgate.netresearchgate.net

The fragmentation pattern in electron ionization (EI) MS can provide further structural insights. Ketones generally show a very small or absent peak at m/e M-18, corresponding to the loss of a water molecule, which differentiates them from alcohols. researchgate.net While interpreting the fragmentation patterns of monoterpene ketones like this compound can be complex due to the presence of diffuse peaks, analysis of characteristic fragments is possible. researchgate.net GC-MS is a widely used coupled technique that separates volatile compounds like this compound by gas chromatography before they are introduced into the mass spectrometer for identification and quantification. core.ac.uk This allows for the analysis of this compound in complex mixtures such as essential oils or wine extracts. core.ac.ukresearchgate.netacs.org Comparison of the obtained mass spectra with reference libraries, such as the NIST/EPA/NIH database, aids in the confirmation of this compound's identity. core.ac.uk

Enantiomeric Purity Determination

This compound exists as a pair of enantiomers, (R)-(-)-piperitone and (S)-(+)-piperitone, due to the presence of a chiral center. Determining the enantiomeric purity, or enantiomeric excess (ee), is important for applications where the biological activity or physical properties of the enantiomers differ.

Chiral High-Performance Liquid Chromatography (HPLC) is a common method for the optical resolution of racemic this compound. This technique utilizes chiral stationary phases (CSPs) that can selectively interact with each enantiomer, leading to their separation. For instance, studies on structurally related compounds like piperitenone oxide have successfully employed Chiralpak® IA columns with specific mobile phases (e.g., hexane/isopropanol) to achieve high enantiomeric excess (>98% ee). researchgate.net This method can be applied to this compound to resolve its l- and d-forms.

Gas Chromatography (GC) coupled with chiral columns is another effective method for separating and quantifying this compound enantiomers, particularly when coupled with mass spectrometry (GC-MS) for identification and structural confirmation. sci-hub.se Direct enantiomeric separation using cyclodextrin-based chiral capillary columns has been reported for other monoterpenes, demonstrating the feasibility of this approach for compounds like this compound. researchgate.net Quantification of enantiomeric purity is often achieved by analyzing peak areas obtained from chromatographic methods like GC-FID (Flame Ionization Detector) and normalizing them. core.ac.uk

Structure-activity Relationship Sar Studies

Influence of Stereochemistry on Biological Activity